molecular formula C12H24N2 B1416660 2-(1-Cyclopentylpiperidin-4-yl)ethanamine CAS No. 132740-61-5

2-(1-Cyclopentylpiperidin-4-yl)ethanamine

Cat. No. B1416660
M. Wt: 196.33 g/mol
InChI Key: SQPZDQJSVACOTO-UHFFFAOYSA-N
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Description

2-(1-Cyclopentylpiperidin-4-yl)ethanamine, also known as CPC or CYC, is a chemical compound that belongs to the class of piperidine derivatives. It has the empirical formula C12H24N2 and a molecular weight of 196.33 g/mol .


Molecular Structure Analysis

The SMILES string of the compound is NCCC1CCN(CC1)C2CCCC2 . The InChI key is SQPZDQJSVACOTO-UHFFFAOYSA-N . These strings provide a unique representation of the compound’s molecular structure.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Cu(II) complexes, involving ligands related to 2-(1-Cyclopentylpiperidin-4-yl)ethanamine, have been synthesized and characterized for DNA binding and cytotoxicity. These complexes show good DNA binding propensity and minor structural changes of calf thymus DNA, suggesting potential applications in the field of molecular biology and medicine (Kumar et al., 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, including those derived from ligands similar to 2-(1-Cyclopentylpiperidin-4-yl)ethanamine, have been examined for their corrosion inhibition properties on mild steel. These complexes show promise in materials science and corrosion engineering (Das et al., 2017).

Pancreatic Lipase Inhibition and Antimicrobial Activity

Schiff bases derived from 2-(1-Cyclopentylpiperidin-4-yl)ethanamine have been studied for their pancreatic lipase inhibition, showing promising activity. They also exhibit good antioxidant and antimicrobial activities, indicating potential therapeutic applications (Warad et al., 2020).

Quantitative Structure-Activity Relationship (QSAR) Analysis

Thiazole and benzothiazole derivatives, related to 2-(1-Cyclopentylpiperidin-4-yl)ethanamine, have been analyzed in QSAR studies for H1-antihistamine activity. This research contributes to the development of new pharmacological agents (Brzezińska et al., 2003).

Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds related to 2-(1-Cyclopentylpiperidin-4-yl)ethanamine, have been studied for their antitumor activity. This highlights the potential for developing new antitumor agents (Maftei et al., 2016).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-8-5-11-6-9-14(10-7-11)12-3-1-2-4-12/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPZDQJSVACOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654721
Record name 2-(1-Cyclopentylpiperidin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclopentylpiperidin-4-yl)ethanamine

CAS RN

132740-61-5
Record name 2-(1-Cyclopentylpiperidin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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